molecular formula C12H12N2O B1450201 (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime CAS No. 91391-95-6

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

Cat. No. B1450201
Key on ui cas rn: 91391-95-6
M. Wt: 200.24 g/mol
InChI Key: UGEJYRAWZCNRMQ-UHFFFAOYSA-N
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Patent
US07297704B2

Procedure details

A suspension of the crude 1,3,4,9-tetrahydrocarbazole-2-one oxime (1.093 g, 5.45 mmol) in ethanol (27.5 mL) was treated while cooling in ice bath with 2.5 N aqueous sodium hydroxide (22 mL). To the stirred dark solution kept under nitrogen was added portionwise over 15 minutes Al—Ni alloy (2.05 g). After 5 minutes the cooling bath was removed and the mixture stirred at room temperature for one hour. The catalysts was filtered off over Celite, the cake quickly washed under nitrogen with a small amount of 1:1 (v/v) ethanol-water and the filtrate was extracted three times with dichloromethane. The combined extracts were washed with water and brine and dried over anhydrous magnesium sulfate. Removal of the solvent provided a dark brown foam that crystallized upon standing. The residue was purified by flash chromatography over silica gel Merck 60 using a gradient from 3% to 10% of ammonia saturated methanol in dichloromethane to provide the title amine as a foam (0.791 g). MS (ES): [M+H]+ @m/z 187.1
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Al Ni
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][C:2]1=[N:14]O.[OH-].[Na+]>C(O)C>[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][CH:2]1[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.093 g
Type
reactant
Smiles
C1C(CCC=2C3=CC=CC=C3NC12)=NO
Name
Quantity
27.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Al Ni
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
After 5 minutes the cooling bath was removed
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The catalysts was filtered off over Celite
WASH
Type
WASH
Details
the cake quickly washed under nitrogen with a small amount of 1:1 (v/v) ethanol-water
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
provided a dark brown foam that
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel Merck 60 using a gradient from 3% to 10% of ammonia saturated methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(CCC=2C3=CC=CC=C3NC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.791 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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